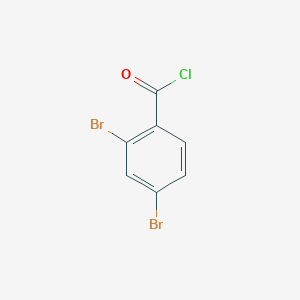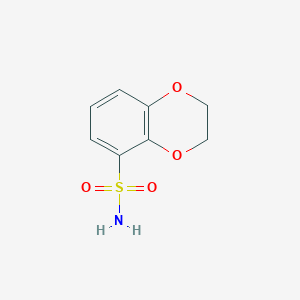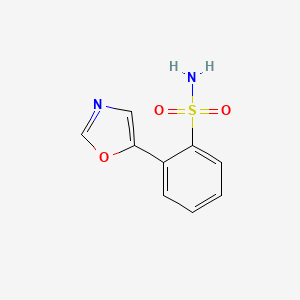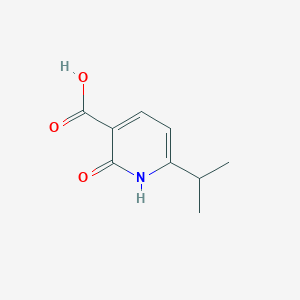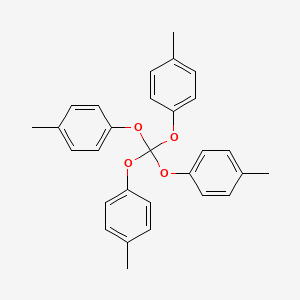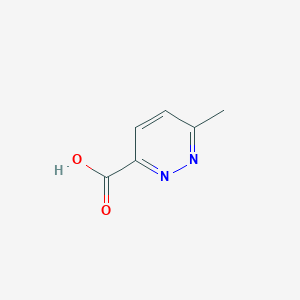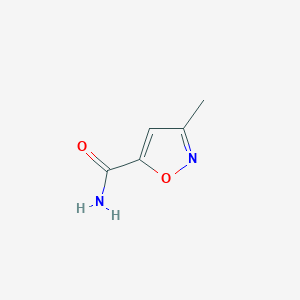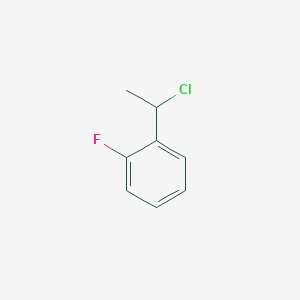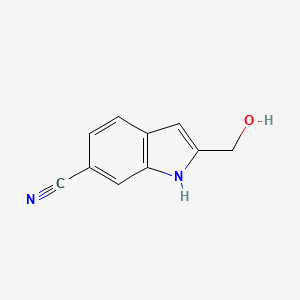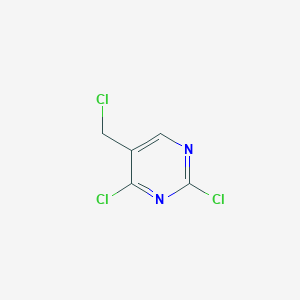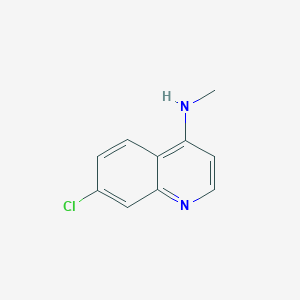
7-氯-N-甲基喹啉-4-胺
描述
7-chloro-N-methylquinolin-4-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 7th position and a methyl group at the nitrogen atom of the quinoline ring enhances its chemical properties and biological activities.
科学研究应用
7-chloro-N-methylquinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer activity and its ability to inhibit certain enzymes.
Industry: Used in the development of dyes, catalysts, and materials
作用机制
Target of Action
7-Chloro-N-methylquinolin-4-amine, a derivative of 7-chloroquinoline, has been found to exhibit antimicrobial, antimalarial, and anticancer activities . The primary targets of this compound are likely to be the cellular components involved in these diseases.
Mode of Action
It’s known that quinoline derivatives can interact with their targets and cause changes that inhibit the growth of microbes or cancer cells . For instance, some quinoline derivatives have been found to inhibit DNA synthesis in cancer cells, leading to cell death .
Biochemical Pathways
Given its antimalarial activity, it may affect the life cycle of the plasmodium parasite, similar to other quinoline-based antimalarials . In terms of its anticancer activity, it may interfere with pathways involved in cell proliferation and survival .
Pharmacokinetics
The compound is predicted to satisfy the adme profile , suggesting it may have suitable bioavailability for therapeutic use.
Result of Action
The result of the action of 7-chloro-N-methylquinolin-4-amine is the inhibition of the growth of microbes or cancer cells . In the case of its antimalarial activity, it may inhibit the growth of Plasmodium parasites. For its anticancer activity, it may inhibit the proliferation of cancer cells .
生化分析
Biochemical Properties
7-chloro-N-methylquinolin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby affecting cellular replication and transcription processes . Additionally, 7-chloro-N-methylquinolin-4-amine can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular signaling pathways .
Cellular Effects
The effects of 7-chloro-N-methylquinolin-4-amine on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 7-chloro-N-methylquinolin-4-amine can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter the expression of genes involved in critical cellular processes, such as DNA repair, cell cycle regulation, and metabolic pathways .
Molecular Mechanism
At the molecular level, 7-chloro-N-methylquinolin-4-amine exerts its effects through various mechanisms. It can bind to biomolecules, such as DNA, RNA, and proteins, influencing their structure and function. For instance, 7-chloro-N-methylquinolin-4-amine can intercalate into DNA, disrupting the double helix structure and inhibiting DNA replication and transcription . Additionally, it can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . These interactions can result in alterations in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of 7-chloro-N-methylquinolin-4-amine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, resulting in reduced efficacy . Long-term studies have also indicated that 7-chloro-N-methylquinolin-4-amine can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 7-chloro-N-methylquinolin-4-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a specific dosage level is required to achieve the desired therapeutic effect . Toxic effects at high doses include hepatotoxicity, nephrotoxicity, and neurotoxicity .
Metabolic Pathways
7-chloro-N-methylquinolin-4-amine is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into active or inactive metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can also affect the activity of key metabolic enzymes, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of 7-chloro-N-methylquinolin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of 7-chloro-N-methylquinolin-4-amine within tissues can vary, with higher concentrations observed in organs such as the liver, kidneys, and brain .
Subcellular Localization
The subcellular localization of 7-chloro-N-methylquinolin-4-amine can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes . Additionally, 7-chloro-N-methylquinolin-4-amine can accumulate in the mitochondria, affecting mitochondrial function and cellular energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-methylquinolin-4-amine typically involves the nucleophilic substitution reaction of 4,7-dichloroquinoline with methylamine. The reaction is carried out in an organic solvent such as ethanol under reflux conditions. The reaction mixture is heated to around 90°C for 30 minutes to ensure complete substitution .
Industrial Production Methods
In an industrial setting, the synthesis of 7-chloro-N-methylquinolin-4-amine can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of ultrasound irradiation has also been explored to enhance the reaction rate and yield .
化学反应分析
Types of Reactions
7-chloro-N-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 4th and 7th positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under reflux conditions in organic solvents.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with a 4-aminoquinoline structure.
Quinoline N-oxide: An oxidized derivative of quinoline with different biological activities
Uniqueness
7-chloro-N-methylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 7th position and the methyl group at the nitrogen atom enhances its antimicrobial and anticancer activities compared to other quinoline derivatives .
属性
IUPAC Name |
7-chloro-N-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-4-5-13-10-6-7(11)2-3-8(9)10/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTWMUXPAIGYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470709 | |
| Record name | 7-chloro-N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21875-67-2 | |
| Record name | 7-chloro-N-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do these compounds interact with ACE2 and what are the potential downstream effects?
A1: The research suggests that 7-chloro-N-methylquinolin-4-amine derivatives could bind to the active site of ACE2. [] This interaction is primarily evaluated using molecular docking simulations, which predict binding affinities and potential interactions between the molecule and the enzyme. While the exact downstream effects are not explored in this study, inhibiting ACE2 activity is a key area of interest in developing therapeutics for certain coronaviruses. ACE2 serves as a receptor for these viruses, and blocking this interaction could potentially hinder viral entry into host cells.
Q2: Can you elaborate on the structure-activity relationship (SAR) study conducted and its implications?
A2: The research involved evaluating a series of N-substituted 2,5-bis[(7-chloroquinolin-4-yl)amino]pentanoic acid derivatives, generated from the base structure of 7-chloro-N-methylquinolin-4-amine. [] These modifications were designed to investigate how different substituents on the base structure affect binding affinity to ACE2. The docking scores, ranging from -10.60 to -8.99 kcal/mol for the top twenty derivatives, provide insights into the relationship between structure modifications and binding affinity. This SAR information is crucial for guiding further optimization of these compounds to enhance their potency and selectivity towards ACE2.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)


